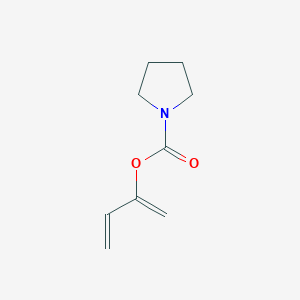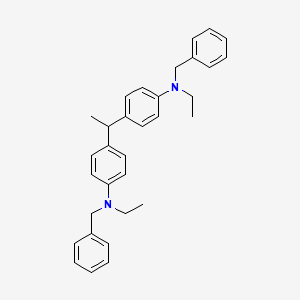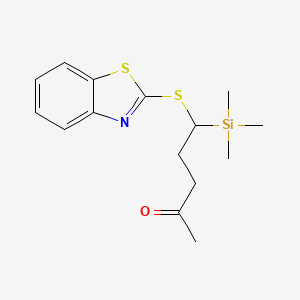
Strontium dimethanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium dimethanide is a chemical compound that features strontium, an alkaline earth metal, bonded with methanide groups. Strontium itself is a soft, silvery-white, highly reactive metal that belongs to Group 2 of the periodic table
Preparation Methods
The synthesis of strontium dimethanide typically involves the reaction of strontium metal with methanide precursors under controlled conditions. One common method is the direct reaction of strontium with methanide in an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired compound. Industrial production methods may involve more sophisticated techniques such as sol-gel processes, precipitation from solution, or mechanochemical routes to ensure high purity and yield .
Chemical Reactions Analysis
Strontium dimethanide undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can form strontium oxide and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield elemental strontium and methanide.
Substitution: this compound can participate in substitution reactions where the methanide groups are replaced by other functional groups. Common reagents used in these reactions include oxygen, hydrogen, and various halogens.
Scientific Research Applications
Strontium dimethanide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other strontium-containing compounds and materials.
Mechanism of Action
The mechanism of action of strontium dimethanide involves its interaction with molecular targets and pathways within biological systems. In bone regeneration, for example, this compound stimulates the differentiation of pre-osteoblasts into osteoblasts, promoting bone formation. It also reduces the resorption of bone by osteoclasts, thereby enhancing bone density and strength . The compound’s ability to interact with calcium-sensing receptors and other cellular pathways underlies its therapeutic effects .
Comparison with Similar Compounds
Strontium dimethanide can be compared with other strontium-containing compounds such as strontium ranelate and strontium aluminate. While strontium ranelate is primarily used in the treatment of osteoporosis due to its dual action on bone formation and resorption, this compound’s applications extend to various fields, including luminescent materials and electronic devices . Similar compounds include strontium oxide, strontium hydroxide, and strontium carbonate, each with its unique properties and applications .
Properties
CAS No. |
108899-22-5 |
|---|---|
Molecular Formula |
C2H6Sr |
Molecular Weight |
117.69 g/mol |
IUPAC Name |
strontium;carbanide |
InChI |
InChI=1S/2CH3.Sr/h2*1H3;/q2*-1;+2 |
InChI Key |
MMBJNPLCOWRTOO-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)

![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)

![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)

![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)


![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
